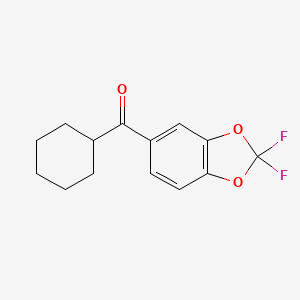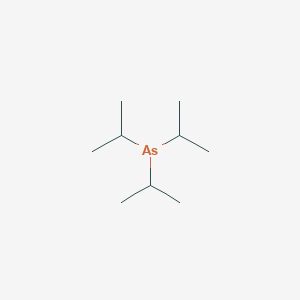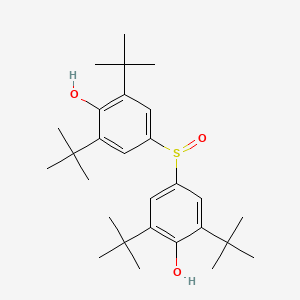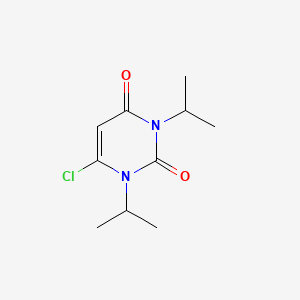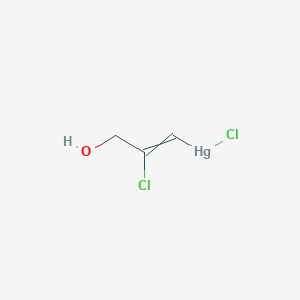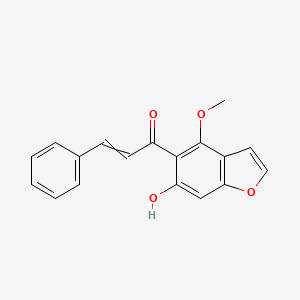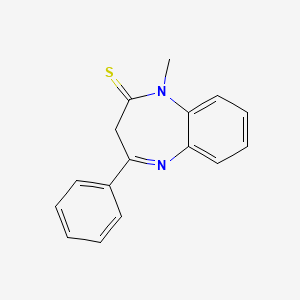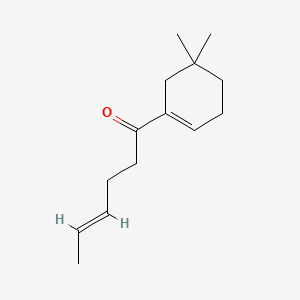
Einecs 260-489-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one is an organic compound with the molecular formula C13H20O It is known for its unique structure, which includes a cyclohexene ring with two methyl groups and a hexenone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-1-ene with hex-4-en-1-one under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial production methods may also include purification steps, such as distillation or recrystallization, to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: The compound is used in the production of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one include:
- 1-(5,5-Dimethylcyclohex-1-en-1-yl)pent-4-en-1-one
- 1-(5,5-Dimethylcyclohex-1-en-1-yl)but-4-en-1-one
Uniqueness
1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one is unique due to its specific structure, which includes a cyclohexene ring with two methyl groups and a hexenone chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Eigenschaften
CAS-Nummer |
56974-05-1 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(E)-1-(5,5-dimethylcyclohexen-1-yl)hex-4-en-1-one |
InChI |
InChI=1S/C14H22O/c1-4-5-6-9-13(15)12-8-7-10-14(2,3)11-12/h4-5,8H,6-7,9-11H2,1-3H3/b5-4+ |
InChI-Schlüssel |
HGDOXCOJACXMSA-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/CCC(=O)C1=CCCC(C1)(C)C |
Kanonische SMILES |
CC=CCCC(=O)C1=CCCC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



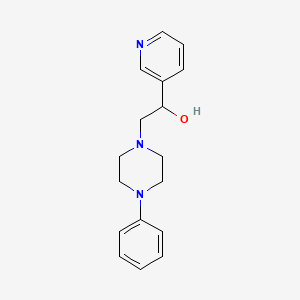
![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)



